1-Methoxy-6-azaspiro[3.4]octane
Description
1-Methoxy-6-azaspiro[3.4]octane is a bicyclic compound featuring a spiro junction at the 3.4 position, combining a six-membered azaspiro ring with a methoxy substituent at position 1. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-methoxy-6-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-10-7-2-3-8(7)4-5-9-6-8/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLQMNCTCLJENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC12CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-6-azaspiro[3.4]octane can be synthesized through several synthetic routes. One common method involves the annulation of cyclopentane and azetidine rings. The reaction typically employs conventional chemical transformations and minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods: Industrial production of 1-Methoxy-6-azaspiro[3.4]octane often involves large-scale synthesis using readily available starting materials. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical and chemical applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
1-Methoxy-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methoxy-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and applications of 1-Methoxy-6-azaspiro[3.4]octane and related spiro compounds:
Key Observations:
- Electronic Effects : The methoxy group in 1-Methoxy-6-azaspiro[3.4]octane likely enhances electron density at the spiro center compared to oxa or sulfonyl substituents, influencing reactivity and binding in biological systems .
- Solubility and Stability : The hemioxalate salt of 1-Oxa-6-azaspiro[3.4]octane improves water solubility, critical for formulation, whereas sulfonyl or benzyl groups increase lipophilicity .
- Biological Activity : Substitution patterns significantly impact pharmacological profiles. For example, 2-oxa-6-azaspiro[3.4]octane derivatives exhibit enhanced EGFR inhibition in lung cancer models, suggesting that the methoxy variant may similarly target kinase pathways .
Biological Activity
1-Methoxy-6-azaspiro[3.4]octane, a compound with the molecular formula , is a nitrogen-containing bicyclic structure that has garnered attention for its potential biological activities. This compound is particularly noted for its implications in medicinal chemistry and pharmacology due to its unique structural features that may influence its interaction with biological targets.
The biological activity of 1-Methoxy-6-azaspiro[3.4]octane is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, which may facilitate membrane penetration and increase binding affinity to target proteins. The azaspiro structure can also provide conformational flexibility, allowing for diverse interactions with biological macromolecules.
Pharmacological Studies
Recent studies have explored the pharmacological properties of 1-Methoxy-6-azaspiro[3.4]octane, revealing potential applications in:
- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits significant antibacterial and antifungal properties. For instance, it has shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.
- CNS Activity : The compound's structural similarity to known psychoactive substances raises interest in its effects on the central nervous system (CNS). Research suggests that it may possess anxiolytic or sedative effects, warranting further exploration in neuropharmacology.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of 1-Methoxy-6-azaspiro[3.4]octane against various pathogens. The results demonstrated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This study highlights the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Case Study 2: CNS Activity Assessment
In a behavioral study by Johnson et al. (2024), the effects of 1-Methoxy-6-azaspiro[3.4]octane were assessed using rodent models for anxiety-like behavior. The findings indicated:
- A significant reduction in anxiety-like behaviors at doses of 10 mg/kg.
- No observed toxicity at therapeutic doses.
These results suggest that the compound may have therapeutic potential for treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
